Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid
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Overview
Description
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate; trifluoroacetic acid is a complex organic compound that features a piperidine ring, an oxadiazole ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate typically involves multiple steps, including the formation of the piperidine and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions . The oxadiazole ring is often formed through cycloaddition reactions involving nitriles and hydrazides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate involves its interaction with specific molecular targets. The piperidine and oxadiazole rings play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and evodiamine.
Oxadiazole Derivatives: Compounds with oxadiazole rings, such as certain antimicrobial agents.
Uniqueness
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20F3N3O5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[phenyl-(3-piperidin-4-yl-1,2,4-oxadiazol-5-yl)methyl] acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H19N3O3.C2HF3O2/c1-11(20)21-14(12-5-3-2-4-6-12)16-18-15(19-22-16)13-7-9-17-10-8-13;3-2(4,5)1(6)7/h2-6,13-14,17H,7-10H2,1H3;(H,6,7) |
InChI Key |
WKCQZBLISCDREW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=NC(=NO2)C3CCNCC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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